molecular formula C28H26O4 B11159487 5-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one

5-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-butyl-7-methyl-2H-chromen-2-one

Cat. No.: B11159487
M. Wt: 426.5 g/mol
InChI Key: FWPHNYHXTWDVDJ-UHFFFAOYSA-N
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Description

5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a biphenyl moiety, a chromenone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the biphenyl and chromenone cores, followed by their functionalization and coupling. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using a palladium catalyst and a base, such as potassium phosphate, in a solvent like tetrahydrofuran (THF) and water .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-4-BUTYL-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The biphenyl and chromenone moieties can interact with various enzymes and receptors, potentially inhibiting or activating them. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .

Properties

Molecular Formula

C28H26O4

Molecular Weight

426.5 g/mol

IUPAC Name

4-butyl-7-methyl-5-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C28H26O4/c1-3-4-8-23-17-27(30)32-26-16-19(2)15-25(28(23)26)31-18-24(29)22-13-11-21(12-14-22)20-9-6-5-7-10-20/h5-7,9-17H,3-4,8,18H2,1-2H3

InChI Key

FWPHNYHXTWDVDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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